molecular formula C17H16N2OS3 B2722408 2-(4-(ethylthio)phenyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide CAS No. 919846-98-3

2-(4-(ethylthio)phenyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide

Cat. No.: B2722408
CAS No.: 919846-98-3
M. Wt: 360.51
InChI Key: LBIJOTSZNXKMDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a thiazole derivative, which is a heterocyclic compound with a five-membered C3NS ring. The thiazole ring is a part of vitamin B1 (thiamine) and is also found in many synthetic drugs .


Molecular Structure Analysis

The molecular structure of this compound would consist of a thiazole ring attached to a phenyl ring via an acetamide linkage. It also has an ethylthio substituent on the phenyl ring .


Chemical Reactions Analysis

As a thiazole derivative, this compound might undergo reactions typical of other thiazoles, such as electrophilic substitution or nucleophilic addition. The presence of the acetamide group could also influence its reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence and position of the ethylthio group could influence properties like solubility, melting point, and stability .

Scientific Research Applications

Antitumor Activity

Research has identified derivatives of the compound structure as promising agents in cancer therapy. For instance, a study synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, highlighting their potential antitumor activity against various human tumor cell lines. These derivatives, including structures akin to the queried compound, showed considerable anticancer activity, suggesting their utility in designing novel anticancer therapeutics (Yurttaş, Tay, & Demirayak, 2015). Another study synthesized and evaluated thiazole derivatives for their anticancer potential, revealing that certain derivatives exhibit significant selective cytotoxicity against lung adenocarcinoma cells, offering a promising avenue for lung cancer treatment (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).

Antimicrobial Activity

Thiazole compounds, closely related to the compound , have been synthesized and tested for their antimicrobial efficacy. One study synthesized novel thiazole derivatives and assessed their antimicrobial activity, finding that these compounds exhibited significant antibacterial and antifungal activities. This suggests their potential as templates for the development of new antimicrobial agents (Saravanan et al., 2010).

Optoelectronic Properties

Thiazole-based compounds have also been explored for their optoelectronic applications. Research into thiazole-containing monomers for the synthesis of conducting polymers has revealed their promising optoelectronic properties, such as appropriate band gaps and switching times. This positions them as interesting materials for various electronic and photonic applications (Camurlu & Guven, 2015).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many thiazole derivatives have biological activity and are used as pharmaceuticals .

Safety and Hazards

Without specific data, it’s hard to comment on the safety and hazards of this compound. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

Future research could focus on exploring the potential biological activity of this compound, given that many thiazole derivatives have pharmaceutical applications . Further studies could also investigate its physical and chemical properties in more detail.

Properties

IUPAC Name

2-(4-ethylsulfanylphenyl)-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS3/c1-2-21-13-7-5-12(6-8-13)10-16(20)19-17-18-14(11-23-17)15-4-3-9-22-15/h3-9,11H,2,10H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBIJOTSZNXKMDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.